molecular formula C24H20N6O3 B10937133 6-(4-methoxyphenyl)-3-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937133
M. Wt: 440.5 g/mol
InChI Key: UIDWCPVRXOJYOQ-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazoles and triazoles

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole and triazole rings. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide to form an intermediate, which is then reacted with 1H-1,2,4-triazole . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperone BIP, and decrease apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds include other triazole and isoxazole derivatives, such as fluconazole, voriconazole, and trazodone . What sets 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct biological activities and potential applications. For instance, its methoxyphenyl and triazole moieties contribute to its ability to interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H20N6O3

Molecular Weight

440.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H20N6O3/c1-15-22-20(11-21(28-24(22)33-29-15)17-5-9-19(32-2)10-6-17)23(31)27-18-7-3-16(4-8-18)12-30-14-25-13-26-30/h3-11,13-14H,12H2,1-2H3,(H,27,31)

InChI Key

UIDWCPVRXOJYOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5

Origin of Product

United States

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